Hyperforin-DCHA, also known as Hyperforin Dicyclohexylammonium, is a stable salt form of hyperforin, a compound found in Hypericum perforatum. It induces cell cycle arrest and apoptosis in chronic myelogenous leukemia cells, prevents LPS- and substance P-induced release of IL-6 in astrocytoma cells, and suppresses the development of croton oil-induced edema.
Hyperforin dicyclohexylammonium salt
CAS No.: 238074-03-8
Cat. No.: VC0530253
Molecular Formula: C47H75NO4
Molecular Weight: 718.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238074-03-8 |
|---|---|
| Molecular Formula | C47H75NO4 |
| Molecular Weight | 718.1 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
| Standard InChI | InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 |
| Standard InChI Key | KJVNMVCMFQAPDM-DNSWOBEMSA-N |
| Isomeric SMILES | CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |
| Appearance | White to off-white solid powder |
Introduction
Chemical Structure and Properties
Hyperforin dicyclohexylammonium salt is chemically identified as (1R,5S,6R,7S)-4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-bicyclo[3.3.1]non-3-ene-2,9-dione, N-cyclohexylcyclohexanamine (1:1). This complex natural product derivative has a molecular formula of C35H52O4 - C12H23N and a molecular weight of approximately 718.1 Da . The compound consists of the hyperforin molecule paired with a dicyclohexylammonium counterion, which significantly enhances its stability compared to the free hyperforin.
The structural characteristics of hyperforin dicyclohexylammonium salt include a bicyclic core with multiple prenyl and isobutyryl substituents, creating a lipophilic molecule with specific steric properties that contribute to its biological activities. The addition of the dicyclohexylammonium moiety helps to neutralize the acidic functional groups present in hyperforin, resulting in a more stable salt form with enhanced shelf-life and experimental utility.
Regarding physical and chemical properties, hyperforin dicyclohexylammonium salt demonstrates good solubility in various organic solvents. It is readily soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations up to 20 mg/ml. In a 1:1 mixture of ethanol and phosphate-buffered saline (PBS, pH 7.2), it maintains solubility at 0.5 mg/ml . These solubility characteristics are important considerations for both laboratory research and potential pharmaceutical formulation development.
For research applications, stock solutions of hyperforin dicyclohexylammonium salt can be prepared in appropriate solvents and stored at -20°C for short-term use (within 1 month) or at -80°C for longer-term storage (up to 6 months) . Proper storage conditions are essential to maintain the compound's integrity and biological activity over time.
Mechanism of Action
Hyperforin dicyclohexylammonium salt exhibits diverse pharmacological effects through multiple cellular and molecular mechanisms. One of the most well-characterized interactions is its ability to activate the steroid X receptor (SXR, also known as the pregnane X receptor or PXR). This activation occurs at relatively low concentrations, with activity observed in the range of 0.1 to 0.5 μg/ml . The steroid X receptor functions as a nuclear receptor that regulates the expression of numerous genes involved in xenobiotic metabolism and transport, suggesting that hyperforin dicyclohexylammonium salt may influence drug metabolism and detoxification pathways.
Another significant mechanism involves the modulation of ion channels, particularly the transient receptor potential canonical 6 (TRPC6) channels. Research indicates that hyperforin dicyclohexylammonium salt activates TRPC6 channels, which play crucial roles in calcium signaling within cells. This calcium channel modulation may contribute to the compound's effects on various cellular processes, including neurotransmitter release and intracellular signaling cascades relevant to its antidepressant properties.
In addition to receptor and ion channel interactions, hyperforin dicyclohexylammonium salt demonstrates inhibitory effects on several enzyme systems. It inhibits multiple cytochrome P450 (CYP) isoforms, with an IC50 value of approximately 10 μg/ml for CYP2D6 . This enzyme inhibition has important implications for drug-drug interactions when hyperforin-containing products are used concomitantly with medications metabolized by these enzyme systems.
The compound also inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 of approximately 1 μM . This enzyme is involved in prostaglandin biosynthesis and plays a role in inflammatory responses, suggesting that inhibition by hyperforin dicyclohexylammonium salt may contribute to its anti-inflammatory effects. Additionally, it has been reported to inhibit 5-lipoxygenase activating protein and sirtuins, further expanding its influence on inflammatory and metabolic pathways .
These diverse mechanisms of action underlie the broad pharmacological profile of hyperforin dicyclohexylammonium salt and highlight its potential relevance to multiple therapeutic areas.
Pharmacological Activities
Hyperforin dicyclohexylammonium salt exhibits a remarkably diverse array of pharmacological activities that have been documented through various research studies. These activities span multiple therapeutic domains and demonstrate the compound's potential relevance to several disease areas.
Anti-inflammatory Properties
One of the most significant pharmacological effects of hyperforin dicyclohexylammonium salt is its anti-inflammatory activity. Research by Gobbi et al. demonstrated that the compound inhibits substance P (SP)-induced interleukin-6 (IL-6) release in human astrocytoma cells (U373MG) . This finding indicates that hyperforin is likely responsible for the inhibitory effects on neuroinflammatory processes previously observed with St. John's Wort extracts. The ability to modulate cytokine production represents an important mechanism through which hyperforin dicyclohexylammonium salt may exert neuroprotective effects.
The anti-inflammatory properties are further supported by the compound's inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme directly involved in the production of prostaglandin E2, a key mediator of inflammation . With an IC50 value of approximately 1 μM for mPGES-1 inhibition, hyperforin dicyclohexylammonium salt demonstrates potent effects on this inflammatory pathway.
Antidepressant Effects
Although the parent compound hyperforin is well-known for its contribution to the antidepressant effects of St. John's Wort, the dicyclohexylammonium salt form preserves these properties while offering improved stability. The antidepressant mechanism appears to involve modulation of neurotransmitter reuptake systems, particularly through non-competitive inhibition of serotonin, norepinephrine, and dopamine reuptake transporters. Additionally, the activation of TRPC6 channels may contribute to these effects by influencing neuronal calcium signaling and subsequent neurotransmitter release patterns.
Antimicrobial and Antiparasitic Activities
Hyperforin dicyclohexylammonium salt has demonstrated antibacterial and antimalarial properties in various experimental models. These effects suggest potential applications in infectious disease treatment or prevention, though further research is needed to characterize the specific mechanisms and spectrum of antimicrobial activity.
Anticancer and Antiangiogenic Effects
Research has identified potential anticancer activities of hyperforin dicyclohexylammonium salt, including antiproliferative effects on various cancer cell lines and antiangiogenic properties that may inhibit tumor vascularization. These findings suggest possible applications in cancer research and therapy, though clinical studies are still in preliminary stages.
| Pharmacological Activity | Potency/Mechanism | Potential Applications |
|---|---|---|
| Steroid X receptor activation | Active at 0.1-0.5 μg/ml | Drug metabolism regulation |
| Cytochrome P450 inhibition | IC50 = 10 μg/ml for CYP2D6 | Drug interaction management |
| mPGES-1 inhibition | IC50 = 1 μM | Anti-inflammatory conditions |
| TRPC6 channel activation | Not specified | Neuropsychiatric disorders |
| IL-6 release inhibition | Inhibits SP-induced release | Neuroinflammatory conditions |
| Antimicrobial activity | Multiple mechanisms | Infectious diseases |
| Anticancer effects | Antiproliferative & antiangiogenic | Oncology research |
| Antidepressant effects | Neurotransmitter modulation | Mood disorders |
| Anti-Alzheimer potential | Neuroprotection | Neurodegenerative diseases |
Stability and Formulation Studies
The development of hyperforin dicyclohexylammonium salt was primarily motivated by the need to overcome the inherent chemical instability of natural hyperforin. Extensive research has been conducted to characterize the stability profile of this salt form under various conditions, particularly those relevant to laboratory research applications.
A comprehensive study examined the stability of hyperforin dicyclohexylammonium salt under typical cell culture conditions, addressing a critical knowledge gap in the research methodology literature . This investigation revealed that while the dicyclohexylammonium salt form offers improved stability compared to free hyperforin, additional stabilization strategies may be beneficial for certain experimental designs, particularly those involving extended incubation periods.
One notable finding from stability studies is the protective effect of serum components in culture media. Media supplemented with fetal calf serum (FCS) demonstrated enhanced stabilization of hyperforin dicyclohexylammonium salt compared to serum-free conditions . This observation suggests that protein binding, particularly to albumin components in serum, may contribute to the compound's stability in biological systems.
Building on this insight, researchers have explored innovative formulation approaches to further enhance the stability and delivery of hyperforin dicyclohexylammonium salt. A particularly promising direction involves the use of albumin nanoparticles as a specialized carrier system. These albumin nanoparticles (ANP) have been examined for their ability to interact with hyperforin dicyclohexylammonium salt, with specific attention to the resulting particle size characteristics and loading capacity .
The interaction between hyperforin dicyclohexylammonium salt and albumin appears to be favorable for maintaining the compound's integrity while potentially improving its delivery to target tissues or cells. This approach represents an important advance in the pharmaceutical development of hyperforin-based therapeutics, potentially expanding the research and clinical applications of this bioactive compound.
High-performance liquid chromatography (HPLC) analysis has been employed to quantitatively assess the stability of hyperforin dicyclohexylammonium salt under various conditions, providing valuable data to guide experimental design and formulation development . These analytical methods offer important tools for quality control and stability monitoring in both research and potential pharmaceutical applications.
Research Applications
Hyperforin dicyclohexylammonium salt has become an important research tool across multiple scientific disciplines due to its improved stability compared to natural hyperforin. Its applications span basic biochemical investigations, cellular studies, and potential therapeutic development pathways.
Cell Culture Studies
A significant research application involves using hyperforin dicyclohexylammonium salt in cell culture experiments to investigate its effects on cellular functions and molecular pathways. One notable example is the study of keratinocytes in 2D cultivation systems, where the compound's effects on skin cell biology can be systematically examined . These investigations provide valuable insights into potential dermatological applications of hyperforin-based preparations.
Additionally, the compound has been used in neurological research models, such as studies with human astrocytoma cells (U373MG), to examine its effects on neuroinflammatory processes and cytokine production . These cellular models help elucidate the mechanisms underlying hyperforin's potential neuroprotective and mood-regulating effects.
Receptor and Enzyme Assays
Hyperforin dicyclohexylammonium salt serves as a valuable tool for investigating specific receptor systems and enzyme activities. Its well-characterized interactions with the steroid X receptor make it useful for studying this nuclear receptor's function and regulatory pathways . Similarly, the compound's effects on cytochrome P450 enzymes provide opportunities to investigate drug metabolism mechanisms and potential drug-drug interactions.
The compound's interactions with TRPC6 channels offer another important research application, particularly for investigations into calcium signaling mechanisms and their relevance to neuronal function and neurotransmitter release. These studies contribute to our understanding of fundamental cellular processes and their potential dysregulation in disease states.
Pharmaceutical Development
The improved stability of hyperforin dicyclohexylammonium salt compared to natural hyperforin has facilitated pharmaceutical research aimed at developing hyperforin-based therapeutic agents. The compound's diverse pharmacological activities provide multiple potential development pathways, including anti-inflammatory, antidepressant, and anticancer applications.
Research into novel formulation approaches, such as albumin nanoparticles, represents an important area of pharmaceutical development for hyperforin dicyclohexylammonium salt . These advanced delivery systems may help optimize the compound's bioavailability, stability, and targeted delivery to specific tissues or cell types, potentially enhancing its therapeutic efficacy while minimizing unwanted effects.
Interactions and Biological Significance
Hyperforin dicyclohexylammonium salt engages in numerous interactions with biological systems, many of which have significant implications for its pharmacological effects and potential clinical applications. These interactions also highlight important considerations for research methodology and potential therapeutic development.
Drug Metabolism Interactions
One of the most clinically relevant aspects of hyperforin dicyclohexylammonium salt's biological activity is its inhibition of cytochrome P450 enzymes. The compound inhibits several CYP isoforms, with documented effects on CYP2D6 (IC50 = 10 μg/ml) . This enzyme inhibition can significantly alter the metabolism of other drugs, potentially leading to increased plasma concentrations and enhanced pharmacological effects or toxicity of co-administered medications that are CYP substrates.
The activation of the steroid X receptor (SXR) by hyperforin dicyclohexylammonium salt represents another important mechanism through which the compound may influence drug metabolism . As a transcriptional regulator of numerous genes involved in xenobiotic processing, SXR activation can lead to altered expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of various medications.
Calcium Signaling Pathway Interactions
The compound's activity as a TRPC6 channel agonist has significant implications for calcium signaling pathways within cells. TRPC6 channels regulate calcium influx across the plasma membrane, influencing numerous calcium-dependent cellular processes, including neurotransmitter release, cell proliferation, and gene expression. By modulating these channels, hyperforin dicyclohexylammonium salt may exert wide-ranging effects on cellular function and physiology.
Inflammatory Pathway Modulation
Hyperforin dicyclohexylammonium salt interacts with key components of inflammatory signaling cascades, including mPGES-1 and pathways regulating cytokine production . These interactions contribute to the compound's anti-inflammatory effects and may be particularly relevant to its potential applications in inflammatory conditions affecting the central nervous system and other tissues.
The inhibition of substance P-induced interleukin-6 release in astrocytoma cells demonstrates the compound's ability to modulate neuroinflammatory processes that may contribute to various neurological and psychiatric conditions . This finding highlights the potential significance of hyperforin dicyclohexylammonium salt in research and therapeutic approaches targeting neuroinflammation.
Protein Binding and Stability Considerations
The interaction between hyperforin dicyclohexylammonium salt and serum proteins, particularly albumin, has important implications for the compound's stability and pharmacokinetics . Protein binding may protect the compound from degradation and influence its distribution throughout the body, affecting its bioavailability at target tissues. These interactions have informed the development of albumin-based delivery systems to enhance the compound's stability and potentially improve its therapeutic profile.
Comparison with Related Compounds
Hyperforin dicyclohexylammonium salt belongs to a broader family of bioactive compounds, many of which share structural features or pharmacological properties. Comparing this stabilized salt form with related natural products provides valuable context for understanding its unique characteristics and potential advantages for research and therapeutic applications.
Comparison with Hyperforin
The parent compound hyperforin is a natural polyphenol found in St. John's Wort with documented antidepressant and antimicrobial properties. The primary difference between hyperforin and its dicyclohexylammonium salt lies in the significantly enhanced stability of the salt form. While natural hyperforin is highly susceptible to degradation through oxidation and other chemical processes, the dicyclohexylammonium salt offers improved stability under laboratory and storage conditions . This stability enhancement preserves the core pharmacological properties of hyperforin while extending its experimental utility and potential pharmaceutical applications.
Comparison with Hypericin
Hypericin is another important bioactive constituent of St. John's Wort, characterized as a natural polyphenol with potent antiviral and anticancer properties. While hyperforin dicyclohexylammonium salt and hypericin both contribute to the therapeutic effects of St. John's Wort extracts, they differ significantly in their chemical structures and primary mechanisms of action. Hypericin is known for its photosensitizing properties and interactions with protein kinase C, whereas hyperforin dicyclohexylammonium salt affects neurotransmitter systems, ion channels, and inflammatory pathways through distinct mechanisms.
Comparison with Other Natural Polyphenols
Several other natural polyphenols share certain structural or functional similarities with hyperforin dicyclohexylammonium salt. Curcumin, a natural phenolic compound derived from turmeric, demonstrates comparable anti-inflammatory and antioxidant properties, though through different molecular mechanisms. Similarly, resveratrol, found in grapes and red wine, shows cardioprotective and anticancer effects that parallel some of the biological activities of hyperforin dicyclohexylammonium salt, albeit via distinct cellular targets.
Table 2 provides a structured comparison of hyperforin dicyclohexylammonium salt with these related compounds, highlighting their key structural features, primary pharmacological properties, and principal mechanisms of action.
Table 2: Comparison of Hyperforin Dicyclohexylammonium Salt with Related Compounds
| Compound | Structure Type | Key Properties | Primary Mechanisms |
|---|---|---|---|
| Hyperforin dicyclohexylammonium salt | Stabilized phloroglucinol derivative | Enhanced stability, antidepressant, anti-inflammatory, antimicrobial | TRPC6 activation, SXR activation, CYP inhibition, mPGES-1 inhibition |
| Hyperforin | Natural phloroglucinol derivative | Limited stability, antidepressant, antimicrobial | Neurotransmitter reuptake inhibition, TRPC6 activation |
| Hypericin | Natural polyphenol (naphthodianthrone) | Photosensitizing, antiviral, anticancer | PKC inhibition, photodynamic effects |
| Curcumin | Natural phenolic compound (diarylheptanoid) | Anti-inflammatory, antioxidant | NF-κB inhibition, radical scavenging |
| Resveratrol | Natural polyphenol (stilbene) | Cardioprotective, anticancer | Sirtuin activation, antioxidant activity |
This comparative analysis illustrates that while hyperforin dicyclohexylammonium salt shares certain properties with other natural polyphenols, its unique combination of structural features, stability characteristics, and biological activities distinguishes it as a valuable compound for research and potential therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume